![molecular formula C13H15ClN2 B14462160 (3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine CAS No. 69047-31-0](/img/structure/B14462160.png)
(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[222]octan-3-imine is a chemical compound that belongs to the class of azabicyclo compounds It is characterized by a bicyclic structure with a nitrogen atom and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the bicyclic structure.
Formation of the imine: The final step involves the formation of the imine group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3Z)-N-(2-Bromophenyl)-1-azabicyclo[2.2.2]octan-3-imine: Similar structure but with a bromine atom instead of chlorine.
(3Z)-N-(2-Fluorophenyl)-1-azabicyclo[2.2.2]octan-3-imine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role.
Propiedades
Número CAS |
69047-31-0 |
|---|---|
Fórmula molecular |
C13H15ClN2 |
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine |
InChI |
InChI=1S/C13H15ClN2/c14-11-3-1-2-4-12(11)15-13-9-16-7-5-10(13)6-8-16/h1-4,10H,5-9H2 |
Clave InChI |
KDHGOIHQACXSBF-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(=NC3=CC=CC=C3Cl)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
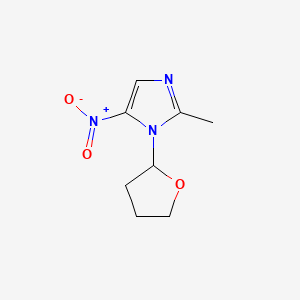
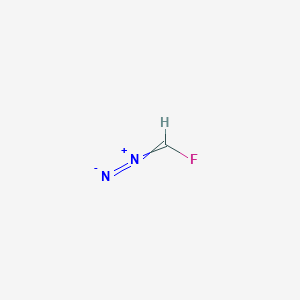
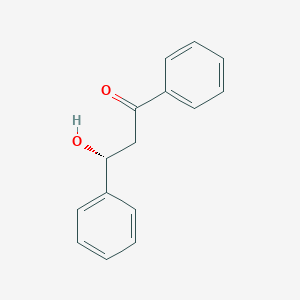
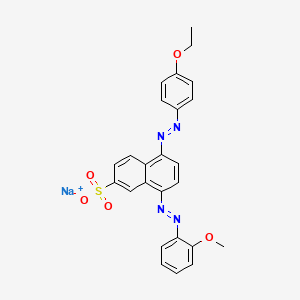
![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
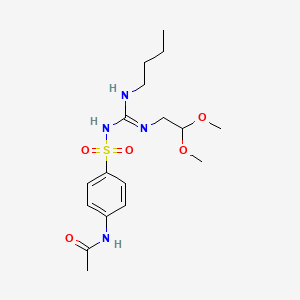
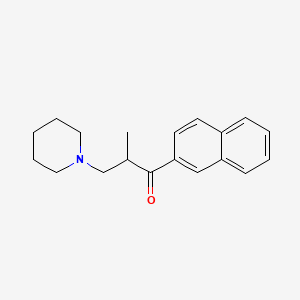

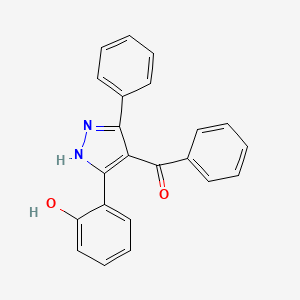
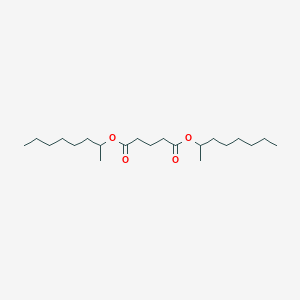
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
